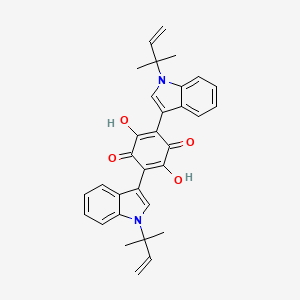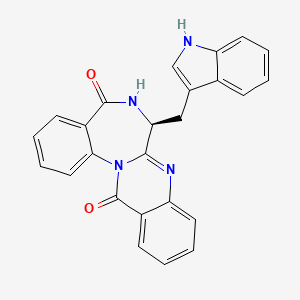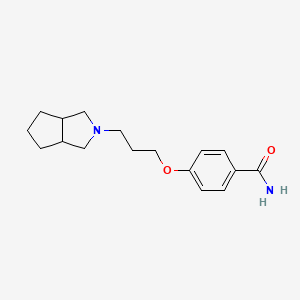
S 38093
Vue d'ensemble
Description
S-38093 is a small molecule that acts as an antagonist and inverse agonist of the histamine H3 receptor. This compound has been primarily investigated for its potential therapeutic effects in treating cognitive deficits, particularly those associated with Alzheimer’s disease .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying histamine receptor interactions and the development of new receptor antagonists.
Biology: S-38093 is used to investigate the role of histamine H3 receptors in cognitive processes and neurogenesis.
Medicine: The compound has been tested in clinical trials for its potential to improve cognitive function in patients with Alzheimer’s disease.
Mécanisme D'action
S-38093 exerts its effects by binding to the histamine H3 receptor, which is widely expressed in the brain. By antagonizing this receptor, S-38093 increases the release of neurotransmitters such as acetylcholine and histamine, which are involved in cognitive processes. The compound also promotes neurogenesis in the hippocampus, which may contribute to its cognitive-enhancing effects .
Analyse Biochimique
Biochemical Properties
S 38093 displays a moderate affinity for rat, mouse, and human H3 receptors . It has been shown to antagonize mice H3 receptors and suppress the cAMP decrease induced by an H3 agonist via human H3 receptors .
Cellular Effects
In cellular models, chronic treatment with this compound stimulated all steps of adult hippocampal neurogenesis (AHN), including proliferation, maturation, and survival . In aged animals, this compound induced a reversal of age-dependent effects on hippocampal brain-derived neurotrophic factor (BDNF) BDNF-IX, BDNF-IV, and BDNF-I transcripts and increased vascular endothelial growth factor (VEGF) expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an antagonist/inverse agonist of H3 receptors . This action leads to an increase in the release of histamine, a neurotransmitter involved in cognitive processes .
Temporal Effects in Laboratory Settings
Chronic administration of this compound over a 28-day period has been shown to stimulate all steps of AHN in both 3-month-old and aged 16-month-old mice . This suggests that the effects of this compound are not only immediate but also persist over time.
Dosage Effects in Animal Models
The effects of this compound have been studied in various animal models at different dosages . For instance, it has been shown that this compound significantly increased ex vivo N-tele-Methylhistamine cerebral levels from 3mg/kg p.o. and antagonized R-α-Methylhistamine-induced dipsogenia from 10mg/kg i.p .
Metabolic Pathways
Given its role as an H3 receptor antagonist/inverse agonist, it is likely that it interacts with enzymes and cofactors involved in the histaminergic system .
Transport and Distribution
This compound is rapidly absorbed in mouse and rat, slowly in monkey, with a bioavailability ranging from 20% to 60% and t 1/2 ranging from 1.5 to 7.4h . The compound is widely distributed with a moderate volume of distribution and low protein binding . The brain distribution of this compound is rapid and high .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as an H3 receptor antagonist/inverse agonist and its high distribution in the brain, it is likely that it localizes to areas where H3 receptors are expressed, such as the central nervous system .
Méthodes De Préparation
The synthesis of S-38093 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. . Industrial production methods for S-38093 are also not widely available, but they likely involve large-scale organic synthesis techniques commonly used in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
S-38093 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of S-38093 may result in the formation of oxidized derivatives with altered functional groups .
Comparaison Avec Des Composés Similaires
S-38093 is unique in its dual role as an antagonist and inverse agonist of the histamine H3 receptor. Similar compounds include:
GSK239512: Another histamine H3 receptor antagonist investigated for cognitive enhancement.
Compared to these compounds, S-38093 has shown distinct advantages in preclinical models, including its ability to enhance neurogenesis and improve cognitive function in aged animals .
Propriétés
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMYWNBLVJWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862896-30-8 | |
| Record name | S-38093 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



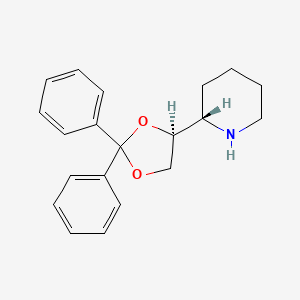
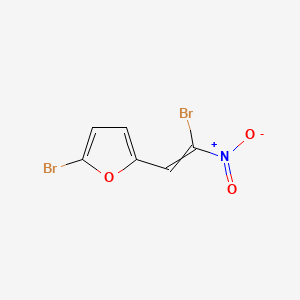
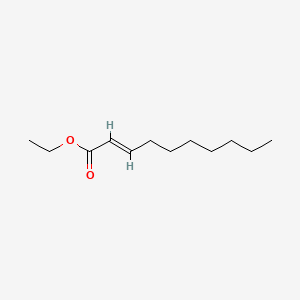


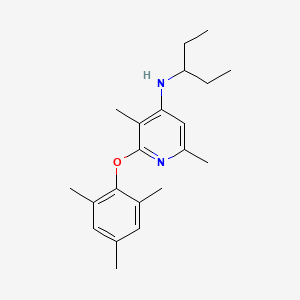
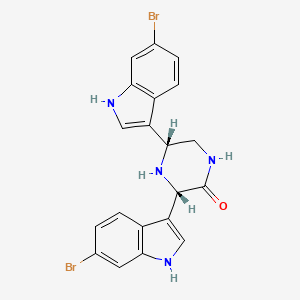
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
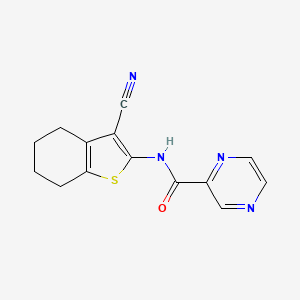

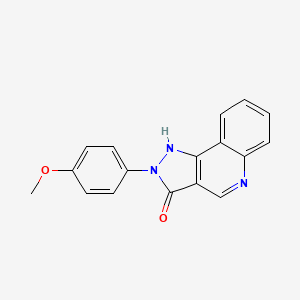
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)
